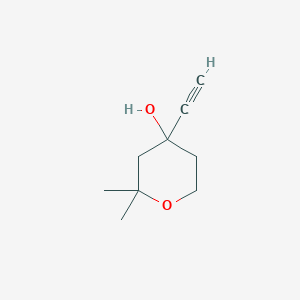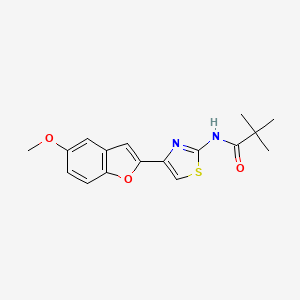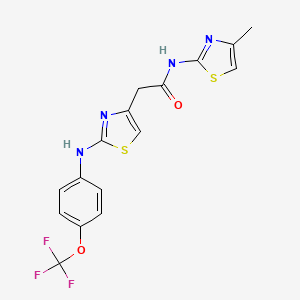![molecular formula C24H22ClF3N4O2S B2963838 10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione CAS No. 321522-14-9](/img/structure/B2963838.png)
10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyridine ring which is a basic heterocyclic aromatic organic compound. Pyridine ring structures are often used in the synthesis of agrochemicals and pharmaceuticals . The compound also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms. Trifluoromethyl groups are often used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl group. One common method for introducing trifluoromethyl groups into molecules involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The trifluoromethyl group would likely have a significant impact on the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .Scientific Research Applications
Chemical Structure and Properties
The chemical structure of this compound resembles several studied molecules with potential biological activities. For instance, a study by Nathan and Silver (1997) investigated a keto-amine tautomer with a similar structure, revealing key insights into the orientation of pyridine rings and the presence of water molecules in the unit cell (Nathan & Silver, 1997).
Potential as a Bifunctional Mimic
Wu and Ahlberg (1992) synthesized a compound with structural similarity, aiming to mimic transaminases. This work highlights the potential of such compounds in mimicking bifunctional catalytic activity, a valuable trait for enzymatic studies and drug design (Wu & Ahlberg, 1992).
Applications in Multi-Component Reactions
Li et al. (2014) conducted research on derivatives with trifluoromethylated structures, similar to the query compound. They explored one-pot multi-component reactions, demonstrating the compound's utility in synthesizing diverse derivatives (Li et al., 2014).
Catalytic Applications
Shaterian and Mohammadnia (2012) described the use of basic ionic liquids for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. The findings suggest potential catalytic applications for compounds with a similar structure, underlining their versatility in chemical synthesis (Shaterian & Mohammadnia, 2012).
Antiviral Activity
The antiviral properties of similar compounds were explored by Attaby et al. (2006). They synthesized derivatives and evaluated their activity against viruses, offering insights into the potential use of such compounds in antiviral drug development (Attaby et al., 2006).
Mechanism of Action
Target of Action
Compounds containing trifluoromethylpyridine (tfmp) groups are known to be important ingredients for the development of agrochemical and pharmaceutical compounds .
Mode of Action
Tfmp derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
Tfmp derivatives are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Future Directions
properties
IUPAC Name |
10-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N4O2S/c25-16-10-15(24(26,27)28)11-30-21(16)29-8-9-31-22(33)19-17(7-6-14-4-2-1-3-5-14)32-13-35-12-18(32)20(19)23(31)34/h1-7,10-11,17-20H,8-9,12-13H2,(H,29,30)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJGEKYWVMRKE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C=CC4=CC=CC=C4)C(=O)N(C3=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C3C(C(N2CS1)/C=C/C4=CC=CC=C4)C(=O)N(C3=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)

![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963763.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2963764.png)



![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)

![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)